molecular formula C10H14N2O5S B13990078 N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzenesulfonamide

N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzenesulfonamide

Cat. No.: B13990078
M. Wt: 274.30 g/mol
InChI Key: LCHSCCLGDKYESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzenesulfonamide is a chemical compound with a complex structure that includes a hydroxy group, a methyl group, a nitro group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 1-hydroxy-2-methylpropan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The nitro group and sulfonamide moiety play crucial roles in the binding interactions and overall activity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
  • N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide
  • N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide

Uniqueness

N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide moiety, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C10H14N2O5S/c1-10(2,7-13)11-18(16,17)9-6-4-3-5-8(9)12(14)15/h3-6,11,13H,7H2,1-2H3

InChI Key

LCHSCCLGDKYESA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.